4-Methyl-1,2,3,4-tetrahydroisoquinoline

Catalog No.
S1479854
CAS No.
110851-65-5
M.F
C10H13N
M. Wt
147.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-1,2,3,4-tetrahydroisoquinoline

CAS Number

110851-65-5

Product Name

4-Methyl-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

4-methyl-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

InChI

InChI=1S/C10H13N/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-5,8,11H,6-7H2,1H3

InChI Key

TWIPIAJYKZMIPL-UHFFFAOYSA-N

SMILES

CC1CNCC2=CC=CC=C12

Canonical SMILES

CC1CNCC2=CC=CC=C12

The exact mass of the compound 4-Methyl-1,2,3,4-tetrahydroisoquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Methyl-1,2,3,4-tetrahydroisoquinoline (CAS: 110851-65-5) is a conformationally restricted, substituted bicyclic secondary amine widely procured as a privileged building block in medicinal chemistry and complex alkaloid synthesis [1]. Unlike the unsubstituted 1,2,3,4-tetrahydroisoquinoline baseline, the presence of the C4-methyl group introduces specific steric bulk and a stereocenter that fundamentally alters the conformational landscape of the piperidine ring[2]. This structural modification makes it a critical precursor for synthesizing highly selective enzyme inhibitors, steroidomimetics, and neuroprotective agents where precise 3D spatial arrangement, lipophilic pocket engagement, and predictable downstream diastereoselectivity are strictly required for target affinity and manufacturability [3].

Generic substitution of 4-Methyl-1,2,3,4-tetrahydroisoquinoline with unsubstituted 1,2,3,4-tetrahydroisoquinoline or alternative regioisomers (such as 1-methyl or 3-methyl variants) routinely fails due to a loss of critical target-binding interactions and altered synthetic diastereoselectivity [1]. In pharmacological applications, the C4-methyl group is uniquely positioned to project into specific receptor subpockets—such as the S2 subpocket of Caspase-2 or the lipophilic domains of 17β-hydroxysteroid dehydrogenase—which unsubstituted analogs leave vacant, resulting in dramatic reductions in binding affinity [2]. Furthermore, from a process chemistry perspective, the steric hindrance at the C4 position dictates the stereochemical outcome of downstream Pictet-Spengler and Friedel-Crafts cyclizations; substituting an achiral or differently substituted baseline yields off-target diastereomers that cannot be utilized in stereospecific drug development [3].

Enhanced S2 Subpocket Engagement in Caspase-2 Inhibitors

In the design of Caspase-2 (Casp2) inhibitors for neurodegenerative diseases, the incorporation of the 4-methyl-1,2,3,4-tetrahydroisoquinoline moiety provides superior binding compared to unsubstituted baselines [1]. Computational docking (CovDock) and structural analyses of the Casp2 apo-structure (PDB: 1PYO) demonstrate that the 4-methyl group specifically engages the S2 subpocket, an interaction that is absent when using unsubstituted tetrahydroisoquinoline [2].

Evidence DimensionS2 subpocket steric engagement and target affinity
Target Compound DataOptimal van der Waals contacts within the S2 subpocket
Comparator Or BaselineUnsubstituted 1,2,3,4-tetrahydroisoquinoline (vacant S2 interaction)
Quantified DifferenceProvides critical structural selectivity for Casp2 over Casp3, enabling the development of targeted neuroprotective agents.
ConditionsCovDock computational modeling against Casp2 apo-structure (PDB: 1PYO).

Procurement of the 4-methyl variant is essential for synthesizing highly selective Caspase-2 inhibitors where precise S2 subpocket filling dictates drug efficacy.

Optimized Lipophilic Pocket Binding in Steroidomimetic Scaffolds

When evaluating N-phenyl-1,2,3,4-tetrahydroisoquinolines as non-steroidal 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) inhibitors, substitution at the C4 position is a primary driver of activity[1]. The 4-methyl substitution provides an optimal fit within the enzyme's lipophilic binding pocket, whereas larger substitutions (e.g., 4-benzyl) cause steric clashes, and lack of substitution fails to maximize binding contacts, with optimized 1,4-disubstituted derivatives showing up to a two-fold greater inhibition at 0.6 µM relative to unoptimized baselines [1].

Evidence DimensionHSD17B1 inhibition activity
Target Compound DataOptimal lipophilic pocket accommodation (up to 2-fold greater inhibition at 0.6 µM for optimized variants)
Comparator Or Baseline4-benzyl substituted THIQ (steric clash) and 4-unsubstituted THIQ (suboptimal binding)
Quantified DifferenceSignificantly higher inhibition values due to the precise steric bulk of the 4-methyl group.
ConditionsIn vitro bacterial cell homogenate assay for recombinant HSD17B1 type 1 enzyme.

Buyers developing steroidomimetics must select the 4-methyl scaffold to prevent steric clashes in the target binding pocket while maintaining necessary lipophilicity.

High-Yield α-Amidoalkylation via Heterogeneous Catalysis

The synthesis and functionalization of 4-methyl-1,2,3,4-tetrahydroisoquinoline derivatives can be achieved with high efficiency using silica-supported polyphosphoric acid (SiO2-PPA) [1]. Compared to conventional homogeneous acid catalysis (e.g., acetic/trifluoroacetic acid mixtures) which often result in low yields or require multistep processes, the SiO2-PPA catalyzed α-amidoalkylation yields up to 82% of the target product in significantly reduced reaction times [2].

Evidence DimensionCyclization yield and reaction time
Target Compound Data82% yield in 5-10 minutes at room temperature
Comparator Or BaselineConventional acetic/trifluoroacetic acid (4:1) milieu
Quantified DifferenceDramatically higher yield and reduced reaction time (minutes vs. hours) using a recoverable solid-supported catalyst.
ConditionsReaction of aminoacetaldehyde dimethylacetal with veratrol in SiO2-PPA.

For industrial scale-up, the 4-methyl-THIQ core is highly compatible with efficient, recoverable solid-supported catalysts, significantly lowering production costs.

High Enantioselectivity in Asymmetric 4-Alkyl-THIQ Synthesis

The presence of the 4-methyl group allows for highly stereocontrolled synthesis of complex isoquinoline derivatives [1]. Utilizing (S,S)-(+)-pseudoephedrine as a chiral inductor, the asymmetric synthesis of 4-methyl-1,2,3,4-tetrahydroisoquinolines proceeds with excellent enantiomeric excess and yields up to 89%, a stereochemical rigidity that is impossible to achieve with the achiral unsubstituted 1,2,3,4-tetrahydroisoquinoline baseline[1].

Evidence DimensionSynthetic yield and stereocontrol
Target Compound Data89% yield with high diastereocontrol (e.g., [α]20D = +90.0)
Comparator Or BaselineUnsubstituted 1,2,3,4-tetrahydroisoquinoline (achiral at C4)
Quantified DifferenceEnables the creation of rigid, stereospecific intermediates with >80% yields, which is structurally impossible with the unsubstituted baseline.
ConditionsAlkylation of amides followed by Friedel-Crafts acylation and Pictet-Spengler cyclization.

Buyers requiring chiral tetrahydroisoquinoline building blocks for stereospecific drug design must select the 4-methyl variant to lock in the required 3D conformation.

Caspase-2 Inhibitor Development for Neurodegenerative Diseases

Leveraging its ability to specifically engage the S2 subpocket, 4-Methyl-1,2,3,4-tetrahydroisoquinoline is utilized as a critical P2 ligand moiety in the synthesis of selective Caspase-2 inhibitors. This application is highly relevant for researchers developing targeted therapies for Alzheimer's disease and frontotemporal dementia, where precise subpocket filling is required to block tau cleavage [1].

Synthesis of Steroidomimetic HSD17B1 Inhibitors

The compound serves as a core scaffold in the discovery of non-steroidal 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) inhibitors. The 4-methyl group provides the exact lipophilic bulk needed to fit the enzyme's binding pocket without causing the steric clashes seen with larger substituents, making it the preferred choice for oncology and endocrinology drug development [2].

Asymmetric Synthesis of Complex Isoquinoline Alkaloids

In advanced process chemistry, 4-Methyl-1,2,3,4-tetrahydroisoquinoline is procured as a conformationally restricted, chiral building block. Its predictable stereocontrol during Pictet-Spengler and Friedel-Crafts cyclizations allows chemists to synthesize complex, stereospecific alkaloid libraries with high enantiomeric excess and excellent overall yields[3].

XLogP3

1.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 09-13-2023

Explore Compound Types